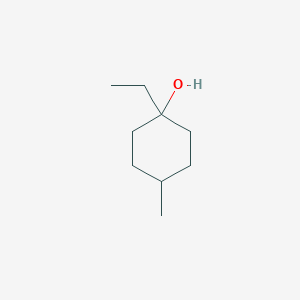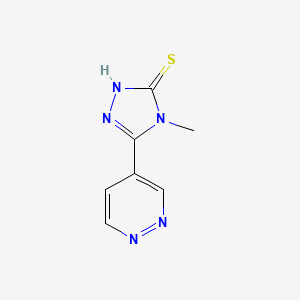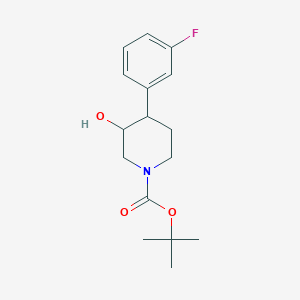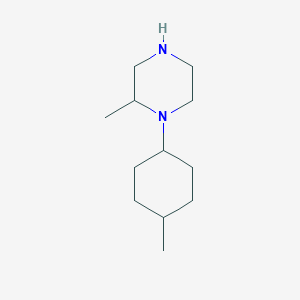![molecular formula C8H11NO B13179376 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13179376.png)
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-1-oxaspiro[23]hexane-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₁NO It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclobutane ring, with a nitrile group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with an appropriate oxidizing agent to form the spirocyclic oxirane structure. One common method involves the use of N-bromosuccinimide (NBS) in aqueous dioxane, followed by dehydrobromination to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and other halogenating agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrile derivatives.
Scientific Research Applications
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with molecular targets through its nitrile and oxirane functional groups. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions, while the oxirane ring can undergo ring-opening reactions, leading to the formation of various derivatives. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxaspiro[2.3]hexane-5-carbonitrile
- Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate
Uniqueness
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to its specific substitution pattern, which includes two methyl groups on the spirocyclic structure. This substitution can influence the compound’s reactivity and interaction with other molecules, distinguishing it from other similar spirocyclic compounds .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-5-3-8(6(5)2)7(4-9)10-8/h5-7H,3H2,1-2H3 |
InChI Key |
XEZNLSZBCIPBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1C)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)

![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
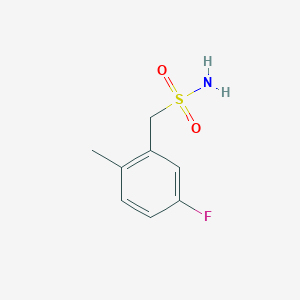
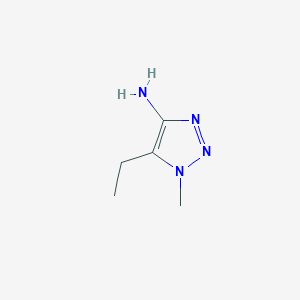
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13179327.png)
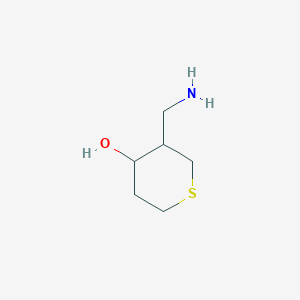
![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)
